

Pamiparib platinum-sensitive resistant ovarian cancer

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Compound Focus: Pamiparib

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Pamiparib at a Glance

The table below summarizes the core characteristics of **pamiparib** based on current research.

Feature	Description
Drug Class	Poly (ADP-ribose) polymerase (PARP) inhibitor [1]
Primary Target	PARP1 and PARP2 enzymes [1]
Key Preclinical Differentiator	Improved penetration across the blood-brain barrier; not a substrate for P-gp/BCRP efflux pumps [1]
PARP Trapping Potency	More potent than olaparib in preclinical models (16-fold more potent in a BRCA1-mutated xenograft model) [1]
Relevant Combination	Shows strong anti-tumor synergy with Temozolomide (TMZ) in preclinical studies [1]

Clinical Trial Data in Ovarian Cancer

A recent Phase 1b/2 trial (**POST-PARPi**) investigated **pamiparib** in combination with **surufatinib** for a difficult-to-treat patient population. The key findings are summarized below.

Trial Aspect	Details
Trial Identifier	NCT05494580 [2]
Patient Profile	Platinum-resistant ovarian cancer with progression on or after prior PARP inhibitor treatment [2]
Regimen	Pamiparib (40 mg twice daily) + Surufatinib (250 mg once daily) [2]
6-Month PFS Rate	46.7% (95% CI, 24.4%-66.2%) [2]
Median Overall Survival	14.7 months (95% CI, 9.9-not evaluable) [2]
Objective Response Rate (ORR)	6.9% (2 of 29 patients) [2]
Disease Control Rate (DCR)	69% (95% CI, 49.2%-84.7%) [2]
Common Grade 3/4 TRAEs	Thrombocytopenia (20.7%), Anemia (17.2%), Neutropenia (13.8%) [2]
Exploratory Biomarker	Circulating tumor DNA (ctDNA) response correlated with longer PFS [2]

Interpretation of Current Evidence

- **Addressing an Unmet Need:** The **POST-PARPi** trial is significant because it specifically enrolled patients whose cancer had become resistant to prior PARP inhibitors, a population with very limited treatment options [2]. The reported 6-month PFS of 46.7% and median OS of 14.7 months are clinically meaningful in this context.
- **Mechanism of Action:** The combination with **surufatinib**, a multi-kinase inhibitor, represents a strategy to overcome resistance by simultaneously targeting multiple pathways.
- **Data Limitations:** It is crucial to note that this data comes from a **single-arm trial** without a direct control group. Therefore, while promising, the efficacy is described as "modest," and definitive conclusions about its comparative performance against other regimens cannot be drawn [2].

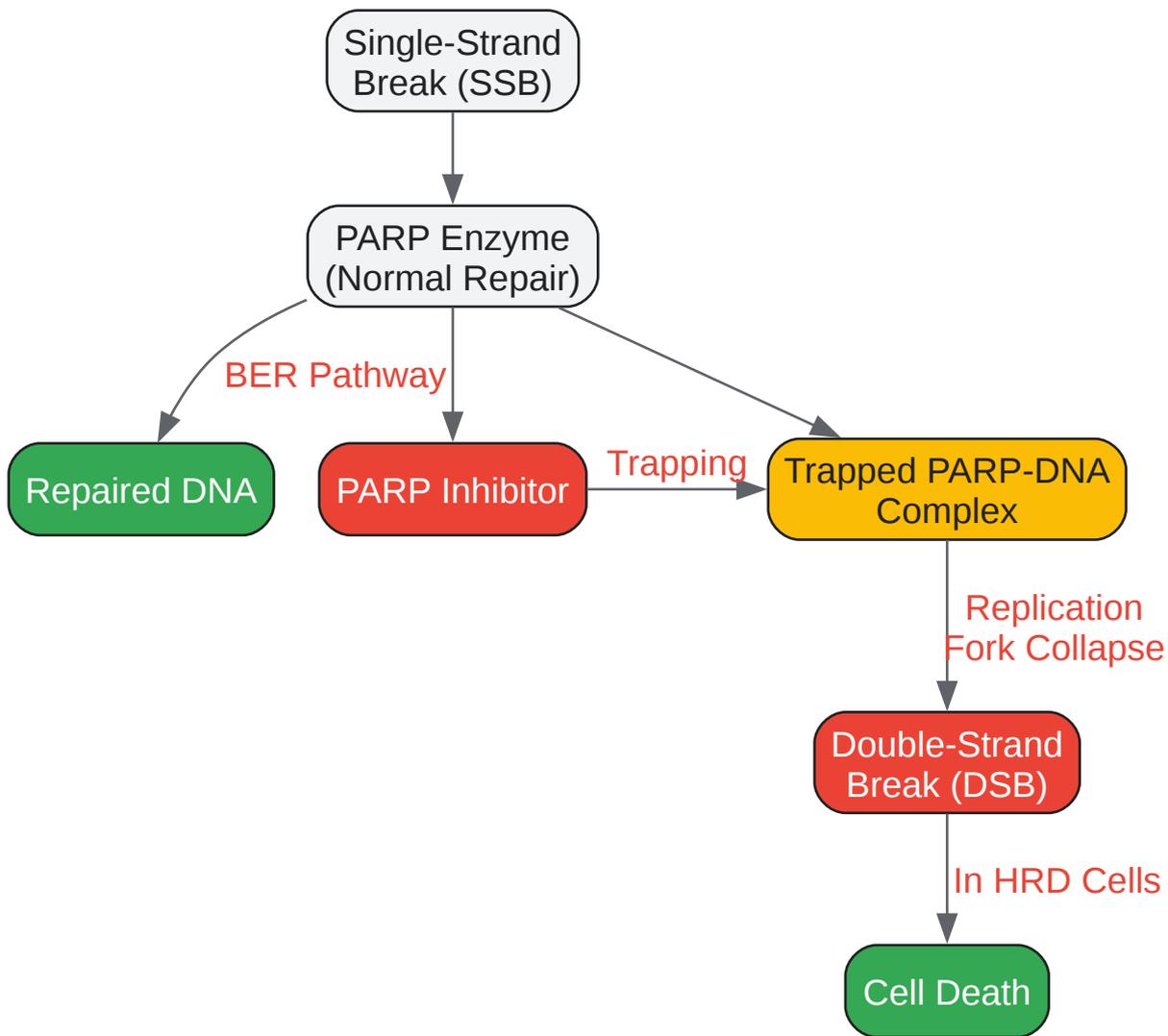
Core Experimental Protocol from Key Studies

For your reference, here are the methodologies from the pivotal studies cited:

- **Preclinical Enzyme Assay (from [1]):** The inhibitory activity of **pamiparib** against PARP enzymes was tested using commercial chemiluminescent assay kits. Briefly, histones were immobilized on plates and incubated with serial drug dilutions and the PARP enzyme. A reaction was initiated by adding biotinylated NAD and activating DNA. After termination, the biotinylated PARylation products were quantified via streptavidin-HRP and chemiluminescence, with IC50 values calculated from the inhibition curves.
- **Clinical Trial Design (POST-PARPi, from [2]):** This was a multicenter, single-arm, Phase 1b/2 trial. In Phase 1b, a standard 3+3 dose escalation was used to establish the recommended Phase 2 dose (RP2D). In Phase 2, patients received the RP2D (**pamiparib** 40 mg twice daily + surufatinib 250 mg once daily). The primary endpoint was the 6-month PFS rate. Key secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR) by RECIST 1.1, and safety. An exploratory endpoint involved measuring ctDNA dynamics and their association with clinical outcomes.

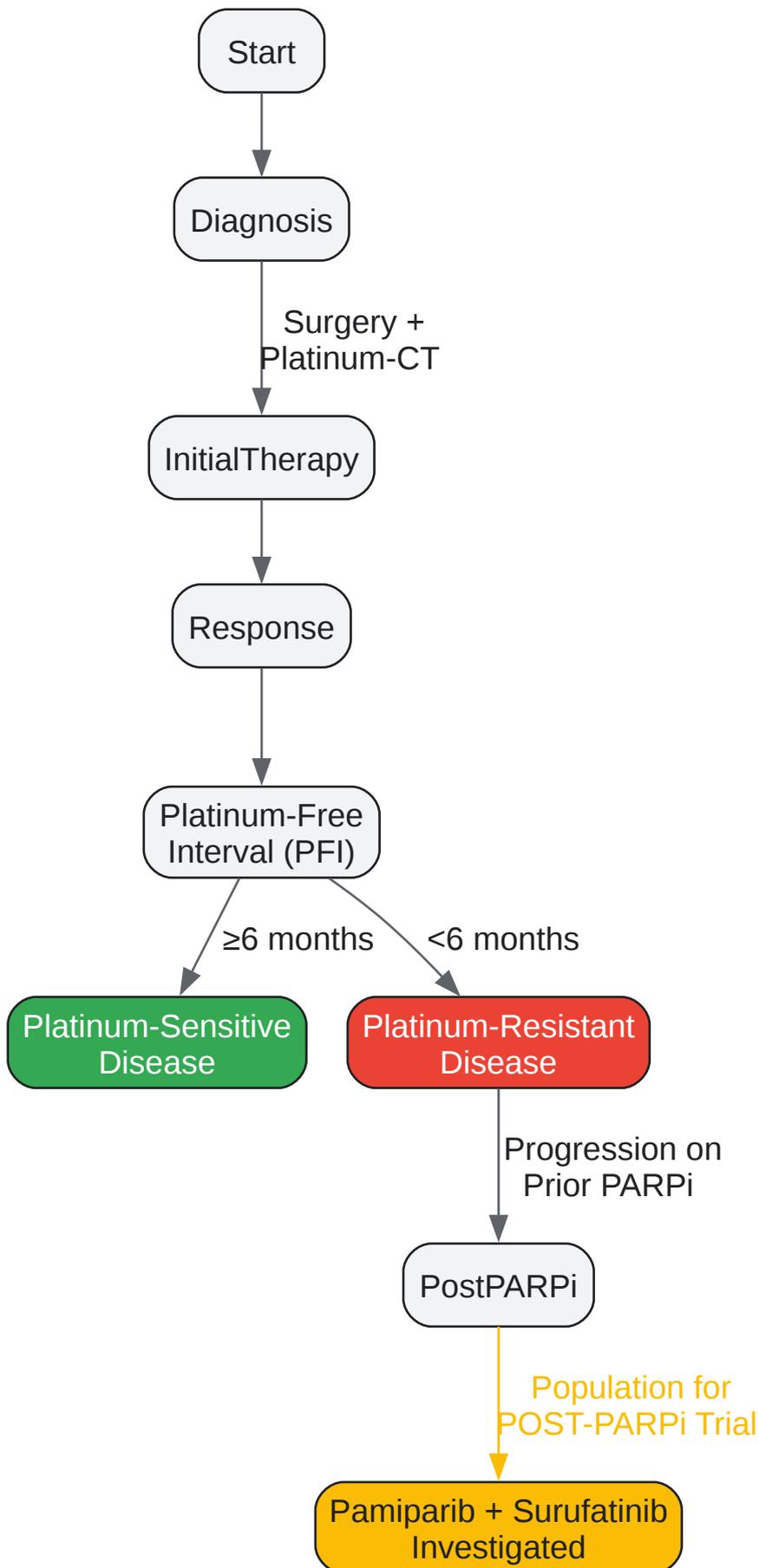
Pathways and Context

To better understand the therapeutic landscape, the following diagrams illustrate the core mechanism of PARP inhibitors and the clinical context of **pamiparib**'s application.



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Figure 1: Mechanism of PARP Inhibitor Synthetic Lethality in HRD Cancer Cells. PARP inhibitors (PARPi) block the Base Excision Repair (BER) pathway and trap PARP enzymes on DNA. This leads to replication fork collapse and double-strand breaks (DSBs). In cells with pre-existing Homologous Recombination Deficiency (HRD), these DSBs cannot be repaired, leading to selective cancer cell death [3] [4] [5].



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*Figure 2: Clinical Context of the POST-PARPi Trial. Ovarian cancer is categorized as platinum-sensitive or platinum-resistant based on the time to relapse after initial platinum-based chemotherapy (Platinum-Free Interval). The POST-PARPi trial specifically evaluated **pamiparib** in patients with platinum-resistant disease who had also progressed after prior PARP inhibitor therapy, a group with a high unmet need [6] [2].*

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References

1. Pamiparib is a potent and selective PARP inhibitor with ... [pmc.ncbi.nlm.nih.gov]
2. Pamiparib Plus Surufatinib Shows Modest Activity in ... [onclive.com]
3. Ovarian cancer resistance to PARPi and platinum- ... [pmc.ncbi.nlm.nih.gov]
4. Unraveling Homologous Recombination Deficiency in Ovarian ... [pmc.ncbi.nlm.nih.gov]
5. Therapeutic landscape of ovarian : recent advances and... cancer
[biomarkerres.biomedcentral.com]
6. for Chemotherapy | American Ovarian Society Cancer Cancer [cancer.org]

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